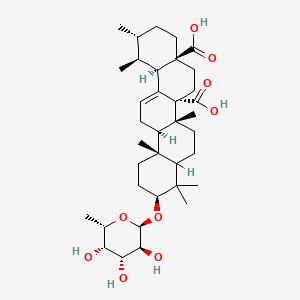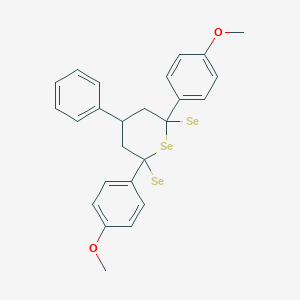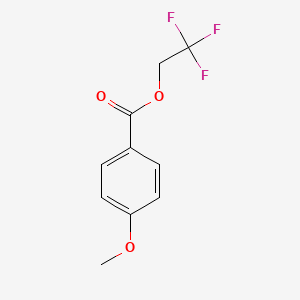![molecular formula C23H27F3O B14433063 [4-(Trifluoromethyl)phenyl][2,4,6-tri(propan-2-yl)phenyl]methanone CAS No. 74766-27-1](/img/structure/B14433063.png)
[4-(Trifluoromethyl)phenyl][2,4,6-tri(propan-2-yl)phenyl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(Trifluoromethyl)phenyl][2,4,6-tri(propan-2-yl)phenyl]methanone: is an organic compound characterized by the presence of trifluoromethyl and tri(propan-2-yl)phenyl groups attached to a methanone core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Trifluoromethyl)phenyl][2,4,6-tri(propan-2-yl)phenyl]methanone typically involves aromatic coupling reactions, radical trifluoromethylation, nucleophilic trifluoromethylation, electrophilic trifluoromethylation, and asymmetric trifluoromethylation . These methods ensure the incorporation of the trifluoromethyl group into the aromatic ring, which is crucial for the compound’s stability and reactivity.
Industrial Production Methods: Industrial production of this compound may involve large-scale aromatic coupling reactions under controlled conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction parameters is essential to achieve efficient production.
化学反应分析
Types of Reactions:
Reduction: Reduction reactions can be employed to modify the functional groups attached to the aromatic rings.
Substitution: Electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation, are common for this compound
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents such as bromine, chlorine, and nitric acid are used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation reactions yield halogenated derivatives, while nitration produces nitro-substituted compounds.
科学研究应用
Chemistry: In chemistry, [4-(Trifluoromethyl)phenyl][2,4,6-tri(propan-2-yl)phenyl]methanone is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group enhances the stability and reactivity of the resulting compounds .
Biology and Medicine: The compound’s trifluoromethyl group is known to improve the pharmacokinetic properties of drug molecules, making it a valuable component in drug design and development
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings, due to its chemical stability and resistance to degradation .
作用机制
The mechanism of action of [4-(Trifluoromethyl)phenyl][2,4,6-tri(propan-2-yl)phenyl]methanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can form strong hydrogen bonds and interact with various enzymes and receptors, modulating their activity . This interaction can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s biological effects.
相似化合物的比较
Similar Compounds:
- 4-(Trifluoromethyl)phenol
- 4-(Trifluoromethyl)benzylamine
- Phosphine, tris[4-(trifluoromethyl)phenyl]-
- 4-(Trifluoromethyl)phenethyl bromide
Uniqueness: Compared to similar compounds, [4-(Trifluoromethyl)phenyl][2,4,6-tri(propan-2-yl)phenyl]methanone stands out due to its combination of trifluoromethyl and tri(propan-2-yl)phenyl groups. This unique structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications.
属性
| 74766-27-1 | |
分子式 |
C23H27F3O |
分子量 |
376.5 g/mol |
IUPAC 名称 |
[4-(trifluoromethyl)phenyl]-[2,4,6-tri(propan-2-yl)phenyl]methanone |
InChI |
InChI=1S/C23H27F3O/c1-13(2)17-11-19(14(3)4)21(20(12-17)15(5)6)22(27)16-7-9-18(10-8-16)23(24,25)26/h7-15H,1-6H3 |
InChI 键 |
IZEKIDZITIIWLS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C(=O)C2=CC=C(C=C2)C(F)(F)F)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










